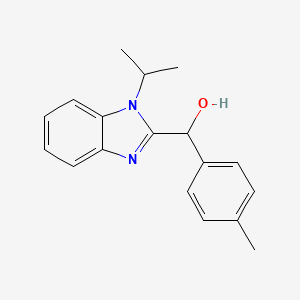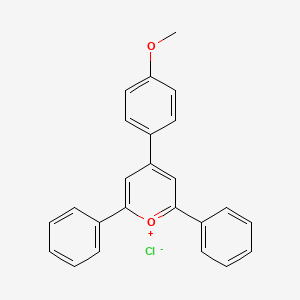
(1-isopropyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isopropyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBNAM and is a white crystalline powder with a molecular formula of C19H20N2O.
作用機序
The mechanism of action of IBNAM is not fully understood. However, it has been proposed that IBNAM exerts its biological activities by interacting with specific targets in cells. For example, IBNAM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. IBNAM has also been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IBNAM depend on the specific target it interacts with. For example, the inhibition of acetylcholinesterase by IBNAM can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. The induction of apoptosis by IBNAM can lead to the death of cancer cells, which can inhibit tumor growth. However, the effects of IBNAM on other targets in cells are still under investigation.
実験室実験の利点と制限
IBNAM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions and can be stored for an extended period. However, IBNAM has some limitations. It is not soluble in water, which can make it difficult to work with in some experiments. It is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for research on IBNAM. One direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its applications in material science, such as the synthesis of MOFs with specific properties. Additionally, the development of new synthetic methods for IBNAM and its derivatives could lead to the discovery of new biological activities and applications.
合成法
The synthesis of IBNAM involves the reaction of 1H-benzimidazole-2-carbaldehyde and 4-methylbenzyl alcohol in the presence of isopropylamine as a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of IBNAM as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
IBNAM has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, IBNAM has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, IBNAM has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, IBNAM has been employed as a ligand for the synthesis of chiral catalysts for asymmetric reactions.
特性
IUPAC Name |
(4-methylphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)14-10-8-13(3)9-11-14/h4-12,17,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQYFCWUDUVATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387127 |
Source


|
| Record name | STK027162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6039-04-9 |
Source


|
| Record name | STK027162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)

![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)


![5-bromo-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5203657.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5203675.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)
![1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)